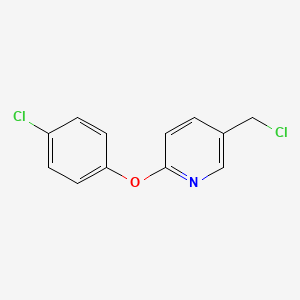
5-Chloromethyl-2-(4-chloro-phenoxy)-pyridine, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloromethyl-2-(4-chloro-phenoxy)-pyridine, 95% (5-CM-2-4-CPP) is a synthetic compound with a wide range of applications in scientific research. It is a derivative of pyridine, a heterocyclic aromatic compound, and is used as a building block in the synthesis of various organic compounds. 5-CM-2-4-CPP has a variety of biochemical and physiological effects, making it a useful tool for scientists to explore and understand the structure and function of biological molecules.
Aplicaciones Científicas De Investigación
5-Chloromethyl-2-(4-chloro-phenoxy)-pyridine, 95% has a wide range of applications in scientific research. It is used as a building block in the synthesis of various organic compounds, including drugs and pharmaceuticals. It is also used as a reagent in the synthesis of other compounds, such as imidazole derivatives and pyridine-based heterocycles. In addition, 5-Chloromethyl-2-(4-chloro-phenoxy)-pyridine, 95% is used in the study of enzyme-catalyzed reactions, as a probe to investigate enzyme structure and function. It is also used in the study of the structure and function of biological molecules, such as proteins and nucleic acids.
Mecanismo De Acción
The mechanism of action of 5-Chloromethyl-2-(4-chloro-phenoxy)-pyridine, 95% is not fully understood. It is believed to interact with biological molecules through hydrogen bonding, van der Waals interactions, and other non-covalent interactions. It is also believed to interact with proteins through hydrophobic interactions, and to interact with nucleic acids through electrostatic interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Chloromethyl-2-(4-chloro-phenoxy)-pyridine, 95% are not fully understood. However, it is known to interact with proteins and nucleic acids, and to have the potential to affect their structure and function. It is also known to affect the activity of enzymes, and to have the potential to inhibit or activate certain enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 5-Chloromethyl-2-(4-chloro-phenoxy)-pyridine, 95% in lab experiments is its low cost and availability. It is also relatively easy to synthesize and can be used in a wide range of experiments. However, there are also some limitations to using 5-Chloromethyl-2-(4-chloro-phenoxy)-pyridine, 95%. It is not very stable and can degrade over time. It is also not very soluble in water, making it difficult to use in aqueous solutions.
Direcciones Futuras
There are a number of potential future directions for the use of 5-Chloromethyl-2-(4-chloro-phenoxy)-pyridine, 95% in scientific research. It could be used in the study of enzyme-catalyzed reactions, as a probe to investigate enzyme structure and function. It could also be used in the development of new drugs and pharmaceuticals, or as a building block for the synthesis of other compounds. In addition, it could be used in the study of the structure and function of biological molecules, such as proteins and nucleic acids. Finally, it could be used in the development of new materials, such as polymers and nanomaterials.
Métodos De Síntesis
5-Chloromethyl-2-(4-chloro-phenoxy)-pyridine, 95% can be synthesized from commercially available materials. The reaction starts with the formation of a pyridine ring from the reaction of 4-chlorophenol and formaldehyde in the presence of an acid catalyst. The pyridine ring is then reacted with chloroacetic acid to form 5-chloromethyl-2-(4-chloro-phenoxy)-pyridine, 95% (5-Chloromethyl-2-(4-chloro-phenoxy)-pyridine, 95%). This reaction is typically carried out in a solvent such as ethanol or methanol, and the product is isolated by precipitation with aqueous sodium bicarbonate.
Propiedades
IUPAC Name |
5-(chloromethyl)-2-(4-chlorophenoxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO/c13-7-9-1-6-12(15-8-9)16-11-4-2-10(14)3-5-11/h1-6,8H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJEPUEWLPZHFLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=NC=C(C=C2)CCl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

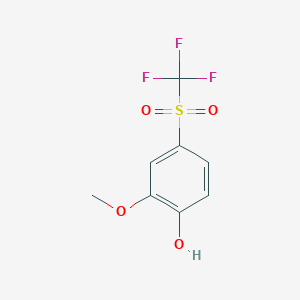
![4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolemethanol, 97%](/img/structure/B6292386.png)
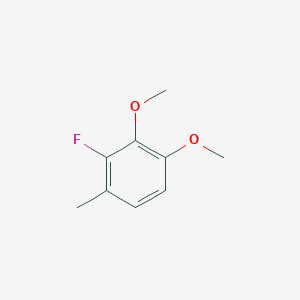


![Calix[6]quinone](/img/structure/B6292416.png)


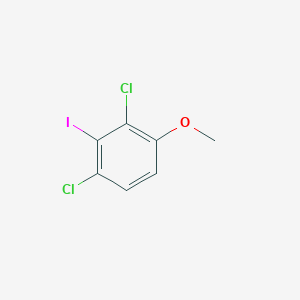
![Methyl 3-(1H-benzo[d][1,2,3]triazol-1-yl)propanoate](/img/structure/B6292447.png)
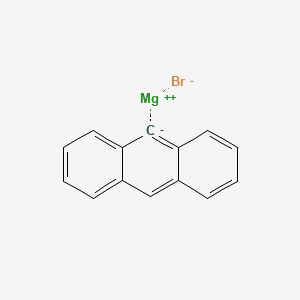
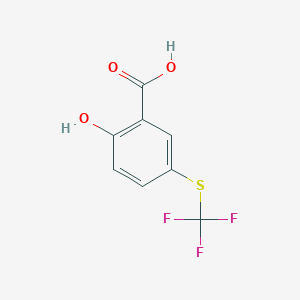
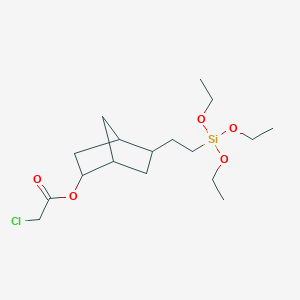
![Ethyl 4-(4-bromophenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B6292475.png)